molecular formula C11H13BrN2O3 B1454423 Ethyl 3-(5-bromopicolinamido)propanoate CAS No. 1274070-41-5

Ethyl 3-(5-bromopicolinamido)propanoate

Cat. No. B1454423
Key on ui cas rn: 1274070-41-5
M. Wt: 301.14 g/mol
InChI Key: LAIDCHLPWCKNGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748624B2

Procedure details

Ethyl 3-(5-bromopicolinamido)propanoate (800 mg, 2.7 mmol), 2-formylphenylboronic acid (518 mg, 3.5 mmol), Pd(dppf)Cl2 (217 mg, 0.27 mmol), and K2CO3 (734 mg, 5.3 mmol) were dissolved in 1,4-dioxane (16 mL) and water (4 mL) and heated to 80° C. After 3 h the resulting mixture was cooled to room temperature, diluted with EtOAc washed with water and brine, dried (Na2SO4), dry-packed onto silica gel and purified via column chromatography to yield the title compound.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
518 mg
Type
reactant
Reaction Step One
Name
Quantity
734 mg
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
217 mg
Type
catalyst
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([C:8]([NH:10][CH2:11][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])=[O:9])=[N:6][CH:7]=1.[CH:18]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1B(O)O)=[O:19].C([O-])([O-])=O.[K+].[K+].O>O1CCOCC1.CCOC(C)=O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH:18]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[C:2]1[CH:3]=[CH:4][C:5]([C:8]([NH:10][CH2:11][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])=[O:9])=[N:6][CH:7]=1)=[O:19] |f:2.3.4,8.9.10.11|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)C(=O)NCCC(=O)OCC
Name
Quantity
518 mg
Type
reactant
Smiles
C(=O)C1=C(C=CC=C1)B(O)O
Name
Quantity
734 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
16 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
217 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
dry-packed onto silica gel and purified via column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=C(C=CC=C1)C=1C=CC(=NC1)C(=O)NCCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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